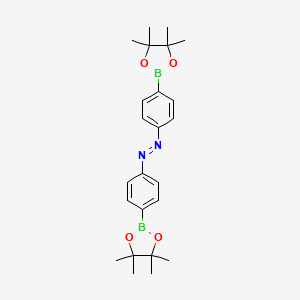

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is an organic compound that features two boronate ester groups attached to a diazene (azobenzene) core. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene typically involves the following steps:

Formation of the Diazene Core: The diazene core can be synthesized through the reduction of nitrobenzene derivatives to form the corresponding aniline, followed by diazotization and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various boronic acid derivatives.

Reduction: Reduction reactions can convert the diazene core back to the corresponding aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

Oxidation: Boronic acids and their derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various reactions, including:

- Boron Chemistry : The presence of boron atoms allows for the formation of boronate esters, which are crucial in Suzuki coupling reactions. This reaction is widely used to create biaryl compounds that are important in pharmaceuticals and agrochemicals .

- Dye Synthesis : The compound can be used as a precursor for synthesizing dyes and pigments due to its conjugated system. Research indicates that derivatives of diazene compounds exhibit interesting optical properties that can be harnessed in dye applications .

Materials Science

In materials science, 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene has been explored for:

- Conjugated Polymers : Its structure contributes to the development of conjugated microporous polymers (CMPs), which have applications in gas storage and separation technologies due to their high surface area and tunable porosity .

- Optoelectronic Devices : The compound's ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the substituents on the phenyl rings .

Medicinal Chemistry

The compound has promising applications in medicinal chemistry:

- Anticancer Agents : Research has shown that certain diazene derivatives exhibit cytotoxic activity against cancer cells. The ability to modify the diazene structure allows for the development of targeted therapies with reduced side effects .

- Drug Delivery Systems : The boronate moieties can facilitate the design of drug delivery systems that release therapeutic agents in a controlled manner. This is particularly useful in targeted therapy where localized drug delivery is essential .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in Suzuki coupling reactions to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity .

Case Study 2: Development of OLEDs

Research on the use of this compound in OLED technology highlighted its role as an efficient light-emitting material. Devices fabricated with this compound exhibited enhanced brightness and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene involves its ability to undergo various chemical transformations due to the presence of boronate ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in a variety of chemical reactions. The diazene core can also undergo photoisomerization, which is of interest in the development of photoresponsive materials .

Comparison with Similar Compounds

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.

Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.

Phenylboronic Acid: A boronic acid derivative used in various chemical reactions.

Uniqueness

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is unique due to its combination of a diazene core and boronate ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is a synthetic compound that incorporates a diazene moiety and dioxaborolane groups. This compound has garnered interest in various fields due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and related domains.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane groups are known for their role in stabilizing reactive intermediates and facilitating electron transfer processes. This characteristic can enhance the compound's reactivity towards biological molecules such as proteins and nucleic acids.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Antioxidant Activity : The presence of the dioxaborolane moieties contributes to the compound's ability to scavenge free radicals.

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. This property may be linked to its ability to induce apoptosis.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against specific bacterial strains.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacteria |

Table 2: Structure-Activity Relationship (SAR)

| Modification | Biological Activity Impact | Reference |

|---|---|---|

| Dioxaborolane substitution | Enhanced antioxidant activity | |

| Diazene linkage | Increased cytotoxicity |

Case Studies

- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was suggested to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Antimicrobial Evaluation : In vitro tests revealed that the compound displayed inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial potential.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and enhancing its biological profile. Modifications in the dioxaborolane groups have been explored to improve solubility and bioavailability while maintaining or enhancing biological activity.

Properties

Molecular Formula |

C24H32B2N2O4 |

|---|---|

Molecular Weight |

434.1 g/mol |

IUPAC Name |

bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene |

InChI |

InChI=1S/C24H32B2N2O4/c1-21(2)22(3,4)30-25(29-21)17-9-13-19(14-10-17)27-28-20-15-11-18(12-16-20)26-31-23(5,6)24(7,8)32-26/h9-16H,1-8H3 |

InChI Key |

PXGNNGNFJHBROK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.